

# FMF-04-159-2: A Covalent Probe for the Understudied TAIRE Kinases

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | FMF-04-159-2 |           |
| Cat. No.:            | B15584324    | Get Quote |

A Technical Guide on the Discovery, Synthesis, and Characterization of a Selective CDK14 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

### **Abstract**

Cyclin-dependent kinase 14 (CDK14), a member of the TAIRE (TAIRE sequence motif) family of kinases, has been implicated in various cancers, yet its precise biological functions remain largely unexplored due to a lack of selective chemical probes. This technical guide details the discovery and synthesis of **FMF-04-159-2**, a potent and covalent inhibitor of CDK14 with a pan-TAIRE family specificity.[1] This document provides a comprehensive overview of its biological activity, mechanism of action, and the experimental protocols utilized in its characterization, serving as a valuable resource for researchers investigating the therapeutic potential of targeting TAIRE family kinases.

## Introduction

The Cyclin-Dependent Kinase (CDK) family plays a crucial role in regulating the cell cycle and transcription. While many CDKs have been extensively studied and targeted for therapeutic intervention, the TAIRE sub-family, comprising CDKs 14, 15, 16, 17, and 18, remains an understudied branch.[1] Emerging evidence suggests that CDK14 is overexpressed in several cancers, including colorectal, ovarian, and gastric cancer, highlighting its potential as a



therapeutic target.[1] The development of selective inhibitors is paramount to dissecting the cellular functions of CDK14 and validating its role in disease.

**FMF-04-159-2** was developed as a covalent inhibitor to provide a tool for sustained and specific inhibition of CDK14, enabling a deeper understanding of its biological roles.[2] This guide summarizes the key data and methodologies associated with its discovery and characterization.

# Discovery and Design of FMF-04-159-2

The journey to discover **FMF-04-159-2** began with a cellular engagement screen of a library of known CDK inhibitors to identify chemical scaffolds with affinity for CDK14.[1] This screen identified the multi-targeted kinase inhibitor AT7519 as a promising starting point.[1] Building upon the structure-activity relationships (SAR) of AT7519, medicinal chemistry efforts focused on introducing a covalent warhead to achieve irreversible binding to a non-catalytic cysteine residue within the ATP binding pocket of CDK14, thereby enhancing selectivity and providing a sustained inhibitory effect.[1] This strategic design culminated in the synthesis of **FMF-04-159-2**, a potent covalent inhibitor with a TAIRE kinase-biased selectivity profile.[1] A key feature of this research was the parallel synthesis of a reversible control compound, FMF-04-159-R, to distinguish the effects of covalent binding from reversible interactions.[2]

# **Quantitative Biological Data**

The biological activity of **FMF-04-159-2** has been extensively characterized through a battery of biochemical and cellular assays. The following tables summarize the key quantitative data.

**Table 1: In Vitro Kinase Inhibitory Activity** 

| Target                | Assay Type            | IC50 (nM) | Reference |
|-----------------------|-----------------------|-----------|-----------|
| CDK14                 | Kinase Activity Assay | 88        | [3]       |
| CDK16                 | Kinase Activity Assay | 10        | [3]       |
| CDK14                 | Cellular BRET Assay   | 40        | [3]       |
| CDK2                  | Cellular BRET Assay   | 256       | [3][4]    |
| CDK14 (after washout) | Cellular BRET Assay   | 56.3      | [5]       |



Table 2: Cellular Activity of FMF-04-159-2

| Cell Line | Assay Type         | IC50 (nM)   | Reference |
|-----------|--------------------|-------------|-----------|
| HCT116    | Cell Proliferation | 1,144 ± 190 | [4]       |

# **Experimental Protocols**

Detailed experimental protocols are crucial for the replication and extension of these findings. The following sections outline the methodologies for the synthesis of **FMF-04-159-2** and the key biological assays used in its characterization, based on the available literature.

## Synthesis of FMF-04-159-2

The synthesis of **FMF-04-159-2** involves a multi-step synthetic route culminating in the coupling of key intermediates. The final step involves an amide bond formation between (E)-4- (dimethylamino)but-2-enoic acid and the piperidine nitrogen of a precursor molecule.

General Procedure for Amide Coupling:

- To a solution of the amine precursor in an appropriate aprotic solvent (e.g., DMF or DCM),
   add a coupling reagent such as HATU or HBTU, and a non-nucleophilic base like DIPEA.
- Add the carboxylic acid ((E)-4-(dimethylamino)but-2-enoic acid) to the reaction mixture.
- Stir the reaction at room temperature until completion, monitored by TLC or LC-MS.
- Upon completion, the reaction is worked up by quenching with water or a saturated aqueous solution of sodium bicarbonate.
- The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.
- The crude product is purified by column chromatography to yield FMF-04-159-2.

Note: For the exact, step-by-step synthesis, please refer to the supplementary information of Ferguson et al., Bioorg. Med. Chem. Lett., 2019;29:1985.



# NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method used to quantify the binding of a test compound to a target protein in living cells.

#### Protocol Overview:

- Cell Culture and Transfection: HEK293T cells are transiently transfected with plasmids encoding the target kinase (e.g., CDK14) fused to NanoLuc® luciferase and a fluorescently labeled tracer that binds to the kinase.
- Compound Treatment: Transfected cells are seeded into 96-well plates and treated with serially diluted FMF-04-159-2 or the control compound.
- BRET Measurement: After an incubation period, the NanoBRET™ substrate is added, and the luminescence and fluorescence signals are measured using a plate reader equipped with appropriate filters.
- Data Analysis: The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission. IC50 values are determined by plotting the BRET ratio as a function of the compound concentration and fitting the data to a dose-response curve.

## **KiNativ™ Kinase Profiling**

KiNativ™ is an activity-based protein profiling platform used to assess the selectivity of kinase inhibitors against a panel of kinases in a cellular context.

#### Protocol Overview:

- Cell Lysis and Inhibitor Treatment: HCT116 cells are lysed, and the lysates are treated with **FMF-04-159-2** at a specific concentration.
- Probe Labeling: An ATP- or ADP-biotin probe is added to the treated lysates. This probe covalently labels the active site lysine of kinases that are not blocked by the inhibitor.
- Enrichment and Digestion: Biotinylated proteins are enriched using streptavidin beads. The enriched proteins are then digested into peptides.



- LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.
- Data Analysis: The abundance of labeled peptides from the inhibitor-treated sample is compared to a vehicle-treated control to determine the percent inhibition for each kinase.

## **HCT116 Cell Proliferation Assay**

This assay measures the effect of **FMF-04-159-2** on the proliferation of the human colorectal carcinoma cell line, HCT116.

#### Protocol Overview:

- Cell Seeding: HCT116 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- Compound Treatment: The cells are treated with various concentrations of FMF-04-159-2.
- Incubation: The plates are incubated for a specified period (e.g., 72 hours).
- Viability Assessment: Cell viability is assessed using a reagent such as CellTiter-Glo® or MTS, which measures ATP levels or metabolic activity, respectively.
- Data Analysis: The luminescence or absorbance is measured using a plate reader. The IC50 value is calculated by plotting cell viability against the logarithm of the compound concentration.

# Visualizations CDK14 Signaling Pathway

CDK14 is known to be involved in the Wnt signaling pathway, a critical pathway in development and disease. The following diagram illustrates a simplified representation of the canonical Wnt signaling pathway and the role of CDK14.





Click to download full resolution via product page

Simplified CDK14-Wnt Signaling Pathway.

# Experimental Workflow for FMF-04-159-2 Characterization

The following diagram outlines the logical workflow followed in the characterization of **FMF-04-159-2**.





Click to download full resolution via product page

Workflow for the Characterization of FMF-04-159-2.



## Conclusion

**FMF-04-159-2** represents a significant advancement in the study of TAIRE family kinases. As a potent and selective covalent inhibitor of CDK14, it provides a valuable tool to probe the biological functions of this understudied kinase and its role in cancer. The data and protocols summarized in this guide offer a comprehensive resource for researchers aiming to utilize **FMF-04-159-2** in their own investigations, ultimately facilitating a deeper understanding of TAIRE kinase biology and the development of novel therapeutic strategies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Protocol for measuring BRAF autoinhibition in live cells using a proximity-based NanoBRET assay PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. CDK14 Promotes Axon Regeneration by Regulating the Noncanonical Wnt Signaling Pathway in a Kinase-Independent Manner PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [FMF-04-159-2: A Covalent Probe for the Understudied TAIRE Kinases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15584324#fmf-04-159-2-discovery-and-synthesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com